1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1,3-benzodiazole
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Overview
Description
1-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole ring fused with an oxazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .
Scientific Research Applications
1-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE: Shares the benzodiazole and chlorophenyl moieties but lacks the oxazole ring.
2-[(2-chlorophenoxy)methyl]-1H-1,3-benzodiazole: Contains a similar benzodiazole structure with a different substituent pattern.
Uniqueness
1-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-1H-1,3-BENZODIAZOLE is unique due to the presence of both the oxazole and benzodiazole rings, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H12ClN3O |
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Molecular Weight |
309.7 g/mol |
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-3-(3-chlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C17H12ClN3O/c18-13-5-3-4-12(8-13)16-9-14(22-20-16)10-21-11-19-15-6-1-2-7-17(15)21/h1-9,11H,10H2 |
InChI Key |
FECKUPAZFKBXKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC(=NO3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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